molecular formula C16H20O B14418350 2-Hexylnaphthalen-1-OL CAS No. 87323-58-8

2-Hexylnaphthalen-1-OL

Cat. No.: B14418350
CAS No.: 87323-58-8
M. Wt: 228.33 g/mol
InChI Key: WDQJOZMFBREMOF-UHFFFAOYSA-N
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Description

2-Hexylnaphthalen-1-OL is an organic compound belonging to the class of alcohols It consists of a naphthalene ring substituted with a hexyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexylnaphthalen-1-OL can be synthesized through several methods. One common approach involves the alkylation of naphthalene with hexyl halides in the presence of a strong base, followed by hydroxylation of the resulting product. Another method includes the Grignard reaction, where a Grignard reagent (hexylmagnesium bromide) reacts with naphthaldehyde to form the desired alcohol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation and hydroxylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Hexylnaphthalen-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of hexyl naphthaldehyde or hexyl naphthone.

    Reduction: Formation of hexyl naphthalene.

    Substitution: Formation of hexyl naphthyl halides or amines.

Mechanism of Action

The mechanism of action of 2-Hexylnaphthalen-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexylnaphthalen-1-OL is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

87323-58-8

Molecular Formula

C16H20O

Molecular Weight

228.33 g/mol

IUPAC Name

2-hexylnaphthalen-1-ol

InChI

InChI=1S/C16H20O/c1-2-3-4-5-9-14-12-11-13-8-6-7-10-15(13)16(14)17/h6-8,10-12,17H,2-5,9H2,1H3

InChI Key

WDQJOZMFBREMOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC=CC=C2C=C1)O

Origin of Product

United States

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